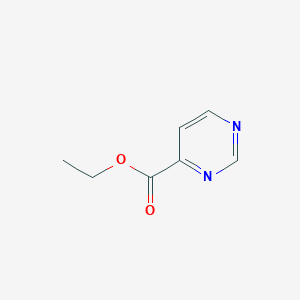

Ethyl pyrimidine-4-carboxylate

Übersicht

Beschreibung

“Ethyl pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is used in various applications in scientific research .

Synthesis Analysis

The synthesis of “this compound” has been discussed in several studies . For instance, one study described the synthesis of these derivatives and their biological activities . Another study discussed the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 152.15 g/mol .

Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in various contexts . For example, one study discussed the reaction of the compound with amino phenyl urea and thiourea derivatives .

Physical And Chemical Properties Analysis

“this compound” is a solid substance under normal conditions . It is stable under normal conditions and incompatible with strong oxidizing agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Ethyl pyrimidine-4-carboxylate derivatives, such as ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylates, are used in the synthesis of various chemical compounds. They undergo alkylation to form quaternary salts which can decompose to yield different derivatives like 2-alkylaminopyridines (Landquist, 1971).

- The compound is also involved in microwave-mediated regioselective synthesis under solvent-free conditions, leading to novel pyrimido[1,2-a]pyrimidines (Eynde et al., 2001).

Therapeutic Applications

- This compound derivatives have been explored for their potential in antioxidant and radioprotective activities. For instance, a novel pyrimidine derivative was evaluated for in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model (Mohan et al., 2014).

- Some derivatives have shown potential as antiulcer agents. This includes compounds like Ethyl-2 [(substituted thio) 1, 4 dihydro 6 methyl 4phenyl] 5 pyrimidine carboxylate, which demonstrated significant anti-ulcer activity in experimental studies (Gupta et al., 2014).

Biological Activity Studies

- Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been synthesized and evaluated as inhibitors of AP-1 and NF-κB mediated gene expression, indicating potential therapeutic applications (Palanki et al., 2002).

Antiallergy Applications

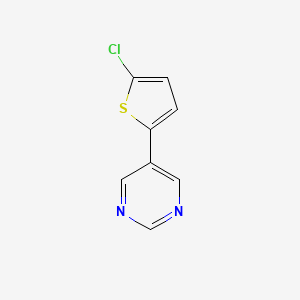

- A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, including ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate, demonstrated significant antiallergenic activity in in vitro and in vivo tests (Temple et al., 1979).

Optical and Electronic Properties

- The pyrimidine derivatives, including this compound, have been studied for their nonlinear optical (NLO) properties, showing potential applications in optoelectronic and high-tech applications (Hussain et al., 2020).

Safety and Hazards

Zukünftige Richtungen

The future directions for “Ethyl pyrimidine-4-carboxylate” research could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more studies are needed to fully understand its mechanism of action and its potential applications in medicinal chemistry .

Wirkmechanismus

Target of Action

Ethyl pyrimidine-4-carboxylate and its derivatives have been shown to target neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, contributing to neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects several biochemical pathways. The primary mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a significant role in the progression of neurodegenerative diseases and other neurological disorders .

Result of Action

The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It has been shown to exhibit significant anti-neuroinflammatory properties and promising neuroprotective activity . This makes it a potential candidate for the development of treatments for neurodegenerative diseases and other neurological disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. These factors can include the pH of the reaction medium , the presence of electron-withdrawing groups , and the thermodynamic stability of the starting compound and the product . Understanding these factors is crucial for optimizing the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Ethyl pyrimidine-4-carboxylate plays a crucial role in several biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which is essential for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, contributing to decreased pulmonary hypertension . These interactions highlight the compound’s significance in modulating various biochemical pathways.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated its neuroprotective and anti-inflammatory properties in human microglia and neuronal cell models . The compound inhibits nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells, thereby reducing inflammation . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its role in protecting against cellular stress and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It inhibits ER stress, apoptosis, and the NF-kB inflammatory pathway, which are critical for its neuroprotective and anti-inflammatory effects . The compound’s ability to interact with active residues of ATF4 and NF-kB proteins through molecular docking studies further elucidates its mechanism of action . These interactions highlight the compound’s potential in modulating various molecular pathways to exert its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to degradation, which can impact its efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammation . Higher doses may lead to toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydrofolate reductase and beta-ureidopropionase, which are essential for its catabolism and subsequent conversion to beta-alanine, CO2, and ammonia . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and ensuring effective delivery to desired sites of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are essential for its interaction with target biomolecules and subsequent biochemical effects.

Eigenschaften

IUPAC Name |

ethyl pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRWSNAREGLUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545651 | |

| Record name | Ethyl pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62846-82-6 | |

| Record name | Ethyl pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Pyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

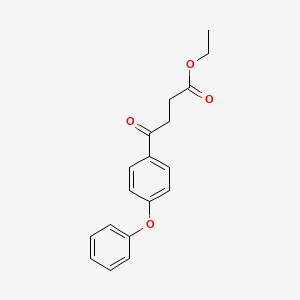

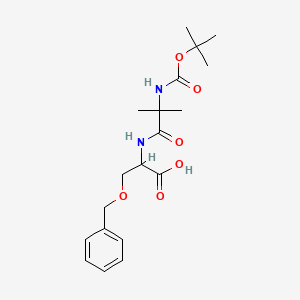

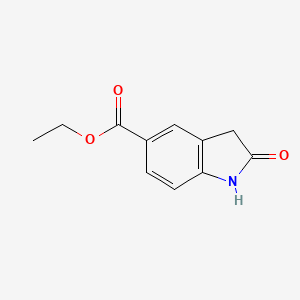

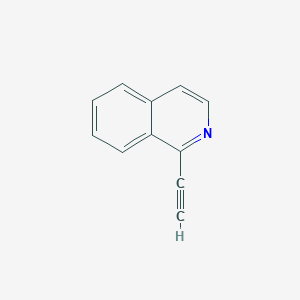

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

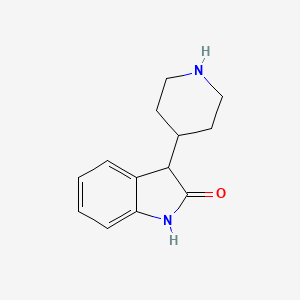

Feasible Synthetic Routes

Q1: What is the significance of the chemoselective synthesis of ethyl pyrimidine-4-carboxylates described in the research?

A1: The research [] highlights a novel synthetic route for ethyl 2,5-disubstituted pyrimidine-4-carboxylates. The reaction utilizes unsymmetrical enamino diketones and N–C–N dinucleophiles, achieving high chemoselectivity. This is significant because it allows for the controlled and specific addition of substituents onto the pyrimidine ring, expanding the possibilities for creating diverse pyrimidine derivatives. This control is crucial for exploring the structure-activity relationships of these compounds and potentially identifying novel drug candidates.

Q2: What specific application of ethyl pyrimidine-4-carboxylates is explored in the research?

A2: The research [] goes beyond just synthesis and demonstrates the utility of the synthesized ethyl pyrimidine-4-carboxylates by utilizing them as precursors for creating another important class of compounds: pyrimido[4,5-d]pyridazin-8(7H)-ones. This highlights the potential of these synthesized intermediates in building more complex heterocyclic systems, which are often found in biologically active molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)